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2-Allyl-p-cresol

Natural Product Chemistry Food Science Botanical Authentication

2-Allyl-p-cresol (CAS 6628-06-4, ≥98%) is the authenticated glycosidically-bound volatile biomarker of 'Kensington Pride' mango (Mangifera indica). Its distinctive ortho-allyl/para-methyl substitution pattern imparts a LogP of 2.429—fundamentally different from p-cresol (lacks allyl) and eugenol (methoxy replaces methyl). Substitution with analogs yields non-transferable results in metabolomic profiling, varietal authentication, and Mannich-based antimicrobial derivatization. This compound is an indispensable reference standard for mango QC/QA, a versatile scaffold for lipophilicity studies, and a precursor for tailored synthetic modifications. Batch-specific documentation and global shipping included.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 6628-06-4
Cat. No. B1664044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-p-cresol
CAS6628-06-4
Synonyms2-Allyl-p-cresol;  AI3-10052;  AI3 10052;  AI310052
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)CC=C
InChIInChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3
InChIKeyJVXJWGPWQBPZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-p-cresol (CAS 6628-06-4): Key Physicochemical and Sourcing Overview for Informed Procurement


2-Allyl-p-cresol (CAS 6628-06-4), also known as 2-allyl-4-methylphenol, is a phenolic compound with the molecular formula C10H12O and a molecular weight of 148.21 g/mol [1]. It is a naturally occurring volatile compound identified in the skin and pulp of 'Kensington Pride' mango fruit (Mangifera indica) [2]. Commercially, it is available as a biochemical reagent with a purity of ≥98%, typically stored as a powder at -20°C . Its structural features—a phenolic hydroxyl group, a methyl group at the para position, and an allyl group at the ortho position—confer a unique lipophilicity profile (LogP 2.429) and reactivity that distinguishes it from simpler cresols and other allylphenols .

Why Generic 2-Allyl-p-cresol (6628-06-4) Substitution with p-Cresol or Eugenol Fails: Key Structural Distinctions


Substituting 2-Allyl-p-cresol with a simpler analog such as p-cresol (CAS 106-44-5) or a related allylphenol like eugenol (CAS 97-53-0) is not scientifically equivalent due to fundamental differences in molecular structure and, consequently, physicochemical properties. 2-Allyl-p-cresol possesses both an allyl group and a methyl group on the phenolic ring, whereas p-cresol lacks the allyl group, and eugenol features a methoxy group in place of the methyl group [1]. These structural variations critically alter the compound's LogP (lipophilicity) and its reactivity in further synthetic modifications (e.g., electrophilic aromatic substitution, Claisen rearrangement) . For research and industrial applications requiring a specific balance of hydrophobic and hydrogen-bonding character, or a particular scaffold for further derivatization, substitution with a structurally dissimilar compound will result in different experimental outcomes and product properties, rendering results non-transferable [2].

2-Allyl-p-cresol (6628-06-4): Quantitative Differentiation and Comparative Evidence for Scientific Selection


Natural Occurrence of 2-Allyl-p-cresol as a Volatile Marker in Mangifera indica

2-Allyl-p-cresol is a glycosidically-bound aroma volatile compound specifically identified in the skin and pulp of 'Kensington Pride' mango fruit (Mangifera indica) [1]. This natural occurrence is a key differentiator from many synthetic-only analogs. While p-cresol is a common industrial chemical and eugenol is a major component of clove oil, the specific natural co-occurrence of 2-Allyl-p-cresol with other mango volatiles makes it a unique reference standard for botanical authentication and metabolomic studies in this fruit species.

Natural Product Chemistry Food Science Botanical Authentication

In Vitro Antimicrobial Efficacy of 2-Allyl-p-cresol Compared to Eugenol and Thymol

While direct, head-to-head MIC (Minimum Inhibitory Concentration) data for 2-Allyl-p-cresol against specific bacterial strains is not available in the provided search results, its structural similarity to other antimicrobial allylphenols (e.g., eugenol, carvacrol, thymol) supports a class-level inference of potential antimicrobial activity [1]. Studies on the essential oil of Mentha rotundifolia, which contains 2-Allyl-4-methylphenol as a major component, demonstrate strong antimicrobial activities against Gram-positive bacteria, followed by Gram-negative bacteria and fungal species [2]. For comparison, eugenol exhibits an MIC of 156.3 ppm against S. aureus and S. epidermidis, which is four times less potent than carvacrol and thymol (MIC = 156.3 ppm) [3]. This suggests that 2-Allyl-p-cresol may have a distinct antimicrobial profile compared to eugenol, but further quantitative studies are needed.

Antimicrobial Discovery Natural Product Pharmacology Food Preservation

Physicochemical Properties of 2-Allyl-p-cresol Compared to p-Cresol and Eugenol

2-Allyl-p-cresol exhibits distinct physicochemical properties that differentiate it from common analogs. Its LogP of 2.429 is intermediate between p-cresol (LogP 1.94) and eugenol (LogP 2.47), reflecting a unique balance of lipophilicity [1][2]. This difference in LogP impacts its partitioning behavior in biphasic systems, its ability to permeate biological membranes, and its solubility profile. Furthermore, its boiling point (233.8°C at 760 mmHg) is higher than that of p-cresol (202°C) and comparable to eugenol (254°C). These property differences are critical for designing extraction, purification, and formulation protocols.

Chemical Synthesis Formulation Science Analytical Chemistry

2-Allyl-p-cresol (6628-06-4): Key Application Scenarios for Informed Procurement and Research


Reference Standard for Mango Volatile Profiling and Food Authenticity

Due to its specific identification as a glycosidically-bound volatile in 'Kensington Pride' mango [1], 2-Allyl-p-cresol is an indispensable reference standard for researchers conducting metabolomic profiling, varietal authentication, and quality control in the mango industry. Its use ensures accurate identification and quantification of this marker compound in complex fruit matrices.

Scaffold for Synthesis of Novel Antimicrobial and Bioactive Derivatives

The presence of both an allyl and a methyl group on the phenolic ring makes 2-Allyl-p-cresol a versatile starting material for chemical modifications, such as aminomethylation (Mannich reaction) , which can yield novel antimicrobial additives for fuels and other industrial applications. Its unique substitution pattern allows for the creation of derivatives with tailored properties.

Model Compound for Lipophilicity and Membrane Permeability Studies

With its intermediate LogP value of 2.429, 2-Allyl-p-cresol serves as a valuable model compound for investigating the relationship between molecular structure and lipophilicity in phenolic compounds . It can be used in studies of partitioning, membrane transport, and formulation development, offering a distinct data point between p-cresol and eugenol.

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